molecular formula C16H17BrClNO3 B12734577 Fenoldopam hydrobromide, (R)- CAS No. 1217454-00-6

Fenoldopam hydrobromide, (R)-

Katalognummer: B12734577
CAS-Nummer: 1217454-00-6
Molekulargewicht: 386.7 g/mol
InChI-Schlüssel: DSGOSRLTVBPLCU-BTQNPOSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenoldopam hydrobromide, ®- is a benzazepine derivative and a selective dopamine D1 receptor agonist. It is primarily used as a rapid-acting vasodilator for the short-term management of severe hypertension. The compound is known for its ability to lower blood pressure through arteriolar vasodilation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fenoldopamhydrobromid umfasst mehrere Schritte, beginnend mit dem entsprechenden Benzazepin-Vorläufer. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsverfahren

Die industrielle Produktion von Fenoldopamhydrobromid folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsprozesse und strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fenoldopamhydrobromid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Fenoldopamhydrobromid, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Fenoldopam is a synthetic benzazepine derivative that acts primarily as a D1 receptor partial agonist. It exhibits vasodilatory effects by activating peripheral D1 receptors, leading to decreased systemic vascular resistance and increased renal blood flow. The compound has a rapid onset of action (approximately 4 minutes) and a short duration of action (less than 10 minutes), making it suitable for acute clinical settings .

Key Pharmacological Effects:

  • Vasodilation: Reduces blood pressure by decreasing arteriolar resistance.
  • Renal Protection: Improves renal perfusion and promotes sodium excretion.
  • Minimal Adrenergic Effects: Unlike other antihypertensives, fenoldopam has minimal adrenergic side effects, making it safer for patients with certain comorbidities .

Management of Hypertensive Emergencies

Fenoldopam is indicated for the short-term management of severe hypertension, particularly in emergency situations. Its efficacy in rapidly lowering blood pressure has been demonstrated in various clinical trials.

Clinical Findings:

  • A study involving 107 patients showed that fenoldopam effectively reduced diastolic blood pressure in a dose-dependent manner during hypertensive emergencies. The treatment was well tolerated, with no serious adverse events reported .
  • Another analysis revealed that fenoldopam significantly lowered the risk of acute kidney injury and reduced mortality in critically ill patients, highlighting its dual role as an antihypertensive and renal protective agent .

Renal Protection

Fenoldopam's ability to enhance renal blood flow makes it valuable in preventing acute kidney injury (AKI), particularly during high-risk surgical procedures such as cardiac surgery.

Case Studies:

  • A systematic review indicated that fenoldopam administration during cardiac surgery was associated with lower rates of AKI and improved postoperative outcomes .
  • In a meta-analysis involving 1,290 patients from multiple studies, fenoldopam was shown to significantly reduce the need for renal replacement therapy and in-hospital mortality rates among patients at risk for AKI .

Comparative Efficacy

The following table summarizes the comparative efficacy of fenoldopam against traditional antihypertensive agents:

Parameter Fenoldopam Traditional Agents
Onset of Action~4 minutesVaries (usually longer)
Duration of Action<10 minutesVaries
MechanismD1 receptor agonistMultiple mechanisms
Renal Protective EffectsYesLimited
Side EffectsMinimal adrenergic effectsCommon (e.g., bradycardia)

Wirkmechanismus

Fenoldopam hydrobromide exerts its effects by selectively activating dopamine D1 receptors, leading to vasodilation and increased renal blood flow. It binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors. The activation of D1 receptors results in the relaxation of vascular smooth muscle, thereby reducing blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Fenoldopamhydrobromid ist einzigartig in seiner selektiven Aktivierung von Dopamin-D1-Rezeptoren, was zu einer schnellen und reversiblen Senkung des Blutdrucks führt, ohne das Risiko einer Cyanidtoxizität, die mit Natriumnitroprussid verbunden ist. Darüber hinaus macht seine Fähigkeit, den renalen Blutfluss zu erhöhen, es besonders nützlich bei Patienten mit Nierenfunktionsstörungen .

Biologische Aktivität

Fenoldopam hydrobromide, commonly known as fenoldopam mesylate (trade name Corlopam), is a synthetic benzazepine derivative that acts primarily as a selective dopamine D1 receptor agonist. This compound is recognized for its potent antihypertensive properties and its ability to improve renal perfusion, making it valuable in clinical settings, especially for managing hypertensive crises.

Fenoldopam exerts its biological effects primarily through the activation of D1-like dopamine receptors, leading to vasodilation. The R-isomer of fenoldopam is responsible for the majority of its pharmacological activity, exhibiting approximately 250-fold higher affinity for D1 receptors compared to its S-isomer . This selectivity results in significant arterial and arteriolar vasodilation, which effectively lowers blood pressure by decreasing systemic vascular resistance.

  • Vasodilatory Effects : Fenoldopam induces vasodilation in various vascular beds, including coronary, renal, mesenteric, and peripheral arteries. This action is mediated through increased intracellular cyclic AMP levels following D1 receptor activation .
  • Renal Effects : The drug enhances renal blood flow and promotes natriuresis (sodium excretion), which is particularly beneficial in patients with chronic kidney disease .

Clinical Applications

Fenoldopam is primarily used in acute settings to manage hypertensive emergencies. Its rapid onset of action (approximately 4 minutes) and short duration (less than 10 minutes) make it suitable for intravenous administration during critical situations .

Case Studies

  • Pediatric Hypertensive Crises :
    A retrospective study involving 74 pediatric patients treated with fenoldopam showed a significant reduction in mean arterial pressure (MAP). Notably, 87% of patients experienced a MAP reduction greater than 25% within 8 hours of treatment. The study also reported a low incidence of hypotension (7%) and hypokalemia (13%) associated with the drug .
  • Renal Ischemia :
    In veterinary medicine, fenoldopam has been investigated for its renoprotective effects during acute ischemic injury. A study demonstrated that fenoldopam infusion maintained urine output and renal blood flow in dogs subjected to partial exsanguination, suggesting its potential utility in preventing acute kidney injury .

Pharmacokinetics

  • Metabolism : Fenoldopam undergoes hepatic metabolism without involving cytochrome P450 enzymes.
  • Elimination Half-Life : Approximately 5 minutes.
  • Excretion : Predominantly renal (90%), with minor fecal elimination (10%) .

Side Effects and Contraindications

Common adverse effects include headache, flushing, nausea, hypotension, and reflex tachycardia. Caution is advised when administering fenoldopam to patients with glaucoma due to its potential to increase intraocular pressure . Additionally, the drug should be used carefully alongside beta-blockers to avoid unexpected hypotension from inhibited reflex tachycardia.

Summary Table of Biological Activity

AspectDetails
Primary Action D1 receptor agonism
Affinity R-isomer has 250-fold higher affinity than S
Vasodilatory Effects Reduces arterial resistance
Clinical Use Antihypertensive agent in emergencies
Onset of Action ~4 minutes
Duration of Action <10 minutes
Common Side Effects Headache, flushing, hypotension
Contraindications Glaucoma, concurrent beta-blocker use

Eigenschaften

CAS-Nummer

1217454-00-6

Molekularformel

C16H17BrClNO3

Molekulargewicht

386.7 g/mol

IUPAC-Name

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

InChI

InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H/t13-;/m1./s1

InChI-Schlüssel

DSGOSRLTVBPLCU-BTQNPOSSSA-N

Isomerische SMILES

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br

Kanonische SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.